molecular formula C19H18ClN3O3S B2827011 N-(2-chlorobenzyl)-2-((3,4-dimethoxyphenyl)amino)thiazole-4-carboxamide CAS No. 955907-59-2

N-(2-chlorobenzyl)-2-((3,4-dimethoxyphenyl)amino)thiazole-4-carboxamide

Cat. No. B2827011
M. Wt: 403.88
InChI Key: ODDIBNHVPSXWFX-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((3,4-dimethoxyphenyl)amino)thiazole-4-carboxamide, also known as CBT-1, is a novel chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. CBT-1 is a synthetic compound that belongs to the thiazole class of molecules and has been shown to exhibit promising results in various scientific research studies.

Scientific Research Applications

Synthesis Techniques and Derivative Exploration

  • A New and Efficient Access to Thiazoline-4-carboxylates and Cysteine Derivatives : This study outlines a method for synthesizing thiazoline-4-carboxylates and related cysteine derivatives, demonstrating the versatility of thiazole compounds in chemical synthesis and potential applications in medicinal chemistry (Nötzel et al., 2001).

  • Efficient One-Step Synthesis of Benzazoles in Aqueous Media : Illustrates the synthesis of benzazoles, showcasing the reactivity of thioamidinium salts and their role in creating heterocyclic compounds, which are significant in various chemical and pharmaceutical contexts (Boeini & Najafabadi, 2009).

Biological and Antimicrobial Activity

  • Synthesis and Biological Activity of Novel Arylazothiazole Disperse Dyes : Discusses the synthesis of arylazothiazole compounds with notable antioxidant, antitumor, and antimicrobial activities, indicating the potential of thiazole derivatives in developing biologically active materials (Khalifa et al., 2015).

  • Synthesis and Evaluation of Thiazole Carboxamides as Vanilloid Receptor 1 (TRPV1) Antagonists : Highlights the discovery of thiazole carboxamides that act as potent antagonists of the TRPV1 receptor, underscoring the therapeutic potential of thiazole derivatives in pain management and other medical applications (Xi et al., 2005).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(3,4-dimethoxyanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c1-25-16-8-7-13(9-17(16)26-2)22-19-23-15(11-27-19)18(24)21-10-12-5-3-4-6-14(12)20/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDIBNHVPSXWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-((3,4-dimethoxyphenyl)amino)thiazole-4-carboxamide

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